molecular formula C6H7Cl2FN2 B151097 2-Chloro-4-fluorophenylhydrazine hydrochloride CAS No. 497959-29-2

2-Chloro-4-fluorophenylhydrazine hydrochloride

Cat. No.: B151097
CAS No.: 497959-29-2
M. Wt: 197.03 g/mol
InChI Key: QELCWIMDZKOJBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride involves the reaction of 2-chloro-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-fluorophenylhydrazine hydrochloride is utilized in several scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual substitution pattern allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELCWIMDZKOJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497959-29-2
Record name 2-Chloro-4-fluorophenylhydrazine hydrochloride
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